molecular formula C20H27BrN2O5S B2362261 Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate CAS No. 331760-73-7

Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate

Cat. No. B2362261
CAS RN: 331760-73-7
M. Wt: 487.41
InChI Key: YXEMGJLWVXKTDH-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H27BrN2O5S and its molecular weight is 487.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Applications

Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate has been a subject of interest in pharmaceutical chemistry. It is used in the synthesis of various compounds with potential biological activities. For instance, it has been converted into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which further undergoes chemical transformations to produce compounds with antimicrobial and anti-inflammatory properties (Narayana et al., 2006).

Reactions and Chemical Transformations

The compound is also involved in complex chemical reactions leading to the formation of various derivatives. For example, its reaction with primary amines under specific conditions leads to the formation of ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, whose structures are confirmed by X-ray analysis (Shipilovskikh et al., 2014).

Application in Novel Pesticide Synthesis

In the field of agrichemicals, this compound plays a role in the synthesis of novel pesticides. It serves as an intermediate in the synthetic process of chromafenozide, a pesticide, highlighting its utility in the development of agricultural products (Yao Shan, 2011).

Role in Organic Chemistry Research

In organic chemistry research, this compound is significant for studying various organic reactions and synthesis processes. Its involvement in reactions like bromination, phosphorylation, and other substitution reactions provides insights into the behavior of similar organic compounds (Pevzner, 2003).

properties

IUPAC Name

ethyl 2-acetamido-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BrN2O5S/c1-6-27-19(26)15-13-7-8-14(21)16(17(13)29-18(15)23-11(2)24)28-10-12(25)9-22-20(3,4)5/h7-8,12,22,25H,6,9-10H2,1-5H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEMGJLWVXKTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2OCC(CNC(C)(C)C)O)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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